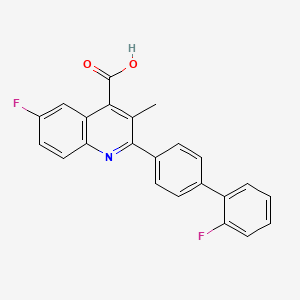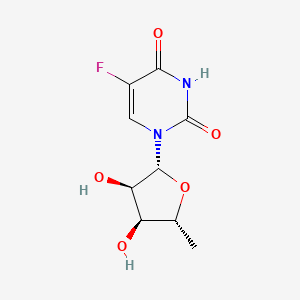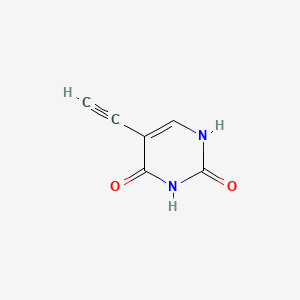
BMS-690514
Übersicht
Beschreibung
The compound “(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is1S/C22H30N6O2/c1-15(2)25-19-8-9-27(13-20(19)29)12-16-7-10-28-21(16)22(23-14-24-28)26-17-5-4-6-18(11-17)30-3/h4-7,10-11,14-15,19-20,25,29H,8-9,12-13H2,1-3H3,(H,23,24,26)/t19-,20-/m1/s1 . Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 410.52 . The compound should be stored in a freezer .Wissenschaftliche Forschungsanwendungen
Anti-Tumor-Aktivität
BMS-690514 hat eine signifikante Anti-Tumor-Aktivität bei nicht-kleinzelligem Lungenkrebs (NSCLC) Xenograften gezeigt . Es hemmt das Wachstum von NSCLC-Zellen und hat sich als besonders wirksam gegen Tumoren erwiesen, die die T790M-Mutation tragen .
Synergistische Wirkung mit Strahlung
Es wurde festgestellt, dass die Verbindung eine sequenzabhängige synergistische Wirkung mit ionisierender Strahlung (IR) auf mehrere NSCLC-Zelllinien induziert . Dies deutet darauf hin, dass this compound ein erfolgreiches Adjuvans für die klinische Strahlentherapie sein könnte .
Hemmung der VEGF- und EGFR-Signalwege
This compound ist ein Inhibitor sowohl des vaskulären endothelialen Wachstumsfaktorrezeptors (VEGFR) als auch des epidermalen Wachstumsfaktorrezeptors (EGFR) . Diese Wege sind an Tumorwachstum, Tumorresistenz gegenüber Bestrahlung und Chemotherapie sowie an Krankheitsrezidiv beteiligt .
Antiangiogene Aktivitäten
Die Verbindung hat antiangiogene Eigenschaften gezeigt, was darauf hindeutet, dass sie die Tumor-Angiogenese und die endotheliale Funktion unterdrücken kann . Dies könnte zu seiner Wirksamkeit bei der Hemmung des Tumorwachstums beitragen .
Hemmung von HER-Kinasen
This compound hemmt potent alle drei HER-Kinasen, die umfassend in epithelialen Krebs beteiligt sind . Dies deutet darauf hin, dass die Verbindung das Potenzial für eine breite antitumorale Aktivität hat .
Hemmung der EGF- und VEGF-Rezeptorkinase-Familien
Die Verbindung ist ein potenter und selektiver Inhibitor von EGFR, HER2 und HER4 sowie der VEGF-Rezeptorkinasen . Diese duale Hemmung unterbricht die Signalübertragung im Tumor und seiner Gefäßstruktur, was seine antitumorale Wirksamkeit verbessern könnte .
Zukünftige Richtungen
The compound is a drug discovered and developed by Pfizer . It is currently approved for the treatment of rheumatoid arthritis (RA) in the United States and is being studied for the treatment of psoriasis, inflammatory bowel disease, and other immunological diseases, as well as for the prevention of organ transplant rejection .
Wirkmechanismus
BMS-690514, also known as (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, is a potent, reversible oral inhibitor under investigation for the treatment of solid tumors .
Target of Action
this compound primarily targets the human epidermal growth factor receptor (EGFR/HER-1), HER-2 and -4, and vascular endothelial growth factor receptors (VEGFRs)-1 to -3 . These receptors play a crucial role in tumor growth and vascularization .
Mode of Action
this compound inhibits the kinase activity of its targets, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . The inhibition of these receptors correlates with the potency of the compound in inhibiting tumor cell proliferation .
Biochemical Pathways
The compound affects the EGFR and VEGFR signaling pathways, which are implicated in tumor growth, resistance to radiation and chemotherapy, and disease relapse . By inhibiting these pathways, this compound disrupts the processes that contribute to tumor progression .
Pharmacokinetics
this compound is rapidly absorbed and highly metabolized after repeated oral administration . It has good oral bioavailability in humans and is metabolized by multiple pathways including oxidation and glucuronidation . The compound can cross the blood-brain barrier, suggesting potential efficacy in brain tumors .
Result of Action
this compound has demonstrated anti-tumor activity in non-small-cell lung cancer (NSCLC) xenografts, including those harboring the T790M mutation . It decreases the clonogenic survival of NSCLC cell lines and induces apoptosis in lung tumor cells that have an activating mutation in EGFR .
Action Environment
The efficacy of this compound may be influenced by environmental factors such as the presence of radiation. For instance, this compound has been shown to enhance the anti-tumor effect of radiation in a sequential manner on certain xenografts . This suggests that the clinical benefits of this compound might be schedule-dependent .
Eigenschaften
IUPAC Name |
(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQVNMSRKWUSH-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042689 | |
| Record name | BMS-690514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859853-30-8 | |
| Record name | BMS-690514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-690514 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-690514 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)
![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)
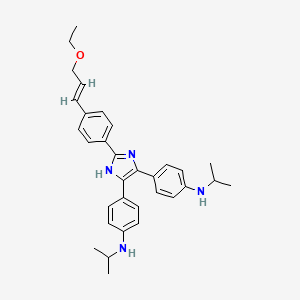

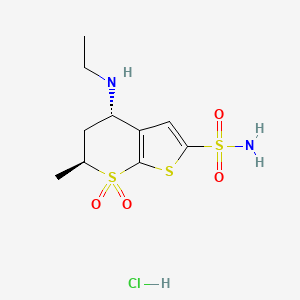
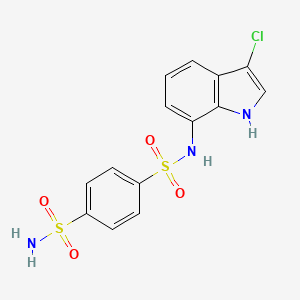
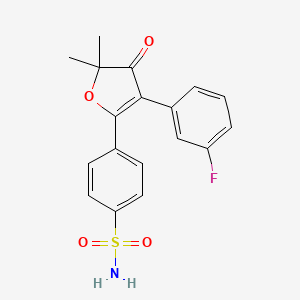
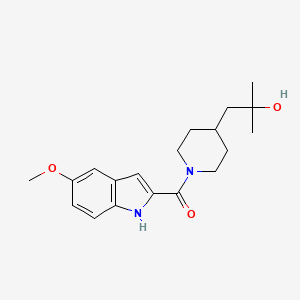
![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)
